N-(1-(1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide
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Overview
Description
N-(DOET) Fentanyl (hydrochloride) is an analytical reference standard categorized as a phenethylamine and is structurally similar to known opioids. It is a synthetic opioid that is regulated as a Schedule I compound in the United States. This compound is intended for research and forensic applications and is not for human or veterinary use .
Preparation Methods
The synthesis of N-(DOET) Fentanyl (hydrochloride) involves several steps, including alkylation, reductive amination, and acylation. The general synthetic route for fentanyl and its analogs, including N-(DOET) Fentanyl, typically involves the following steps :
Alkylation: The initial step involves the alkylation of a piperidine derivative.
Reductive Amination: This step involves the reductive amination of the alkylated product with aniline, mediated by sodium triacetoxyborohydride in the presence of acetic acid.
Acylation: The final step involves the acylation of the piperidineamine intermediate with propionyl chloride in the presence of Hunig’s base to yield the desired fentanyl analog.
These steps are optimized to produce high yields of the target compound.
Chemical Reactions Analysis
N-(DOET) Fentanyl (hydrochloride) undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the molecule, reducing double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(DOET) Fentanyl (hydrochloride) is primarily used in scientific research and forensic applications. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential use in pain management and anesthesia, although it is not approved for clinical use.
Industry: Utilized in the development of new synthetic opioids and related compounds for research purposes
Mechanism of Action
N-(DOET) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu opioid receptor. This binding activates G-proteins, leading to the exchange of GTP for GDP on the G-proteins. This, in turn, downregulates adenylate cyclase, reducing the concentrations of cyclic AMP (cAMP). The reduction in cAMP decreases cAMP-dependent influx of calcium ions, leading to the inhibition of neurotransmitter release and resulting in analgesic effects .
Comparison with Similar Compounds
N-(DOET) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as:
N-(DOC) Fentanyl (hydrochloride): Differing by the presence of a chloro group instead of an ethyl group.
N-(MDA) Fentanyl (hydrochloride): Differing by the presence of a methylenedioxy group.
N-(DOI) Fentanyl (hydrochloride): Differing by the presence of an iodine group.
The uniqueness of N-(DOET) Fentanyl (hydrochloride) lies in its specific structural modifications, which can influence its binding affinity and potency at opioid receptors .
Properties
Molecular Formula |
C27H38N2O3 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[1-[1-(4-ethyl-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C27H38N2O3/c1-6-21-18-26(32-5)22(19-25(21)31-4)17-20(3)28-15-13-24(14-16-28)29(27(30)7-2)23-11-9-8-10-12-23/h8-12,18-20,24H,6-7,13-17H2,1-5H3 |
InChI Key |
QVLIEDWSQXEYBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)CC(C)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)CC)OC |
Origin of Product |
United States |
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